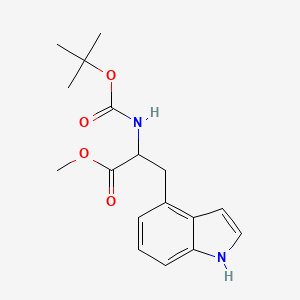
4-Methyl-1-trityl-1H-imidazol-2-carbaldehyd
Übersicht
Beschreibung
“4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a 4-formyl derivative of imidazole used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer .
Synthesis Analysis
The synthesis of imidazole derivatives involves a variety of methods. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . To a solution of 4-bromo-1H-imidazole in dry THF at 0 ℃ was added, a 2 M solution of i-PrMgCl in THF for 5 min. The clear solution was stirred at that temperature for an additional 5 min, and a 2.5 M solution of n-BuLi in hexanes was added dropwise for 5 min while maintaining the temperature below 20 ℃ .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde” include a molecular weight of 352.44 . It is an off-white solid .Wissenschaftliche Forschungsanwendungen
Synthese von Funktionsmolekülen
4-Methyl-1-trityl-1H-imidazol-2-carbaldehyd: ist ein wichtiges Zwischenprodukt bei der Synthese von Funktionsmolekülen, insbesondere in der Pharma- und Agrochemieindustrie . Sein Imidazolring ist ein häufiges Motiv in vielen biologisch aktiven Verbindungen.
Entwicklung neuer Medikamente
Der Imidazol-Kern von This compound ist grundlegend für die Entwicklung neuer Medikamente. Er wurde verwendet, um Derivate mit einer breiten Palette biologischer Aktivitäten zu erzeugen, darunter antibakterielle, antifungale und antivirale Eigenschaften .
Herstellung von Donor-Π-Akzeptor-Farbstoffen
Diese Verbindung wird bei der Synthese neuer Donor-Π-Akzeptor (D-Π-A)-Farbstoffe verwendet, die für die Entwicklung von Solarzellen und anderen optischen Anwendungen wichtig sind .
Herstellung von Chemosensoren
This compound: wird bei der Herstellung von kolorimetrischen Chemosensoren verwendet. Diese Sensoren können Veränderungen in ihrer Umgebung anhand von Farbänderungen erkennen, was für verschiedene diagnostische Anwendungen von entscheidender Bedeutung ist .
Elektrochemische Anwendungen
Die Imidazolderivate werden auf ihre elektrochemischen Aktivitäten untersucht, zu denen die Wasserstoffoxidation und die Sauerstoffreduktion gehören, die möglicherweise als Elektrolyte für Polymer-Elektrolyt-Membran-Brennstoffzellen dienen .
Synthese von tridentaten Schiff-Base-Liganden
Diese Verbindung ist an der Herstellung von tridentaten Schiff-Base-Liganden beteiligt, die Anwendungen in der Koordinationschemie und Katalyse haben .
Allylationsreaktionen
This compound: wird in Allylationsreaktionen verwendet, einer Art chemischer Reaktion, die eine Allylgruppe zu einem Substrat addiert, was in der organischen Synthese und der pharmazeutischen Herstellung nützlich ist .
Herstellung von Urocaninsäureestern
Die Verbindung ist bei der Herstellung von Ethyl-, n-Dodecyl- und n-Hexadecylestern der Urocaninsäure (4-Imidazolacrylsäure) von Bedeutung, die in der dermatologischen Behandlung Anwendung finden .
Safety and Hazards
Zukünftige Richtungen
As a biochemical reagent, “4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde” has potential applications in life science related research . Further studies could explore its potential uses in the development of new drugs, given the broad range of biological activities exhibited by imidazole derivatives .
Wirkmechanismus
Target of Action
Imidazole compounds are versatile and can interact with various biological targets. They are key components in many functional molecules used in a variety of applications .
Mode of Action
The mode of action of imidazole compounds can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways. For instance, some imidazole derivatives can act as antioxidants, scavenging harmful free radicals and protecting cells from oxidative damage .
Result of Action
The molecular and cellular effects of imidazole compounds depend on their specific targets and mode of action. For example, some imidazole derivatives can inhibit the growth of bacteria or cancer cells .
Biochemische Analyse
Biochemical Properties
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This interaction is crucial in the synthesis of complex organic molecules. Additionally, 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde can form Schiff bases with amino acids, which are essential intermediates in many biochemical pathways .
Cellular Effects
The effects of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, its interaction with cellular proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation.
Molecular Mechanism
At the molecular level, 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes . These molecular interactions are critical for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde over time are essential factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules . For example, it can participate in the formation of Schiff bases with amino acids, which are intermediates in various metabolic processes . Additionally, this compound can influence the levels of metabolites within cells, affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and metabolism .
Subcellular Localization
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus or mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
Eigenschaften
IUPAC Name |
4-methyl-1-tritylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-19-17-26(23(18-27)25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEIUYIKZISWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703302 | |
| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869967-21-5 | |
| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


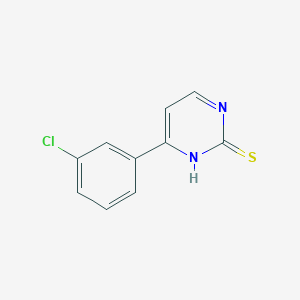



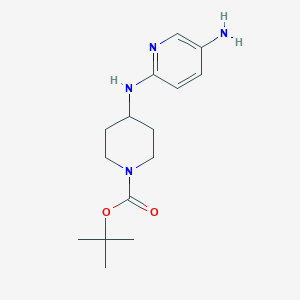
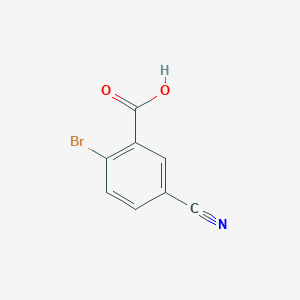


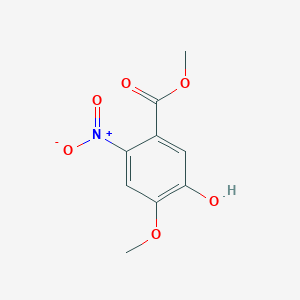
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)

